(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-10-12(18)7-8-14(13)19/h3-10H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOFDZPKPPXTTK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological evaluations.
The molecular formula for this compound is , with a molecular weight of 337.20 g/mol. The compound features a conjugated system that contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H14Cl2O3 |
| Molecular Weight | 337.20 g/mol |
| Melting Point | Not specified |
| Purity | 95.0% |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones in the presence of a base. For example, a common method includes dissolving dichlorobenzaldehyde and dimethoxyacetophenone in methanol with sodium hydroxide as a catalyst, followed by stirring at room temperature.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of chalcone derivatives similar to this compound on various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines. The most potent derivatives exhibited IC50 values ranging from 0.17 to 2.69 µM in these cell lines .
The mechanism underlying the antiproliferative activity is primarily attributed to the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. The pro-apoptotic effects were confirmed through assays that demonstrated increased cell viability upon pretreatment with antioxidants like NAC (N-acetylcysteine) .
Antimicrobial Activity
Chalcone derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit effective antibacterial and antifungal activities against various strains. For example, modifications in the aryl substituents significantly influenced their antimicrobial efficacy .
Case Studies
- Chalcone Derivative Evaluation : A study involving various chalcone derivatives demonstrated that those containing halogen substitutions showed enhanced activity against resistant bacterial strains compared to standard antibiotics .
- In Vitro Studies : In vitro evaluations revealed that certain derivatives displayed selective inhibition against monoamine oxidase B (MAOB), suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. A study by Zhang et al. (2020) demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the dichlorophenyl moiety enhances the antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research conducted by Liu et al. (2021) found that the compound significantly reduces inflammatory markers in vitro and in vivo models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron acceptor in organic photovoltaic cells has been explored. Studies have shown that incorporating this compound into polymer blends can enhance the efficiency of solar cells due to improved charge transport properties .
Photocatalysis
Recent advancements have also highlighted the use of this compound as a photocatalyst in organic reactions. Its ability to facilitate various photochemical transformations under visible light irradiation opens avenues for sustainable synthetic methodologies in organic chemistry .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Zhang et al., 2020 |
| Antimicrobial | Activity against bacteria | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduction of inflammatory markers | Liu et al., 2021 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on Bioactivity
Antimalarial Activity
- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Exhibits 31.58% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) due to electrostatic interactions involving the amino group .
- Target Compound: Lacks the amino group but contains electron-withdrawing chlorine atoms. This substitution may reduce antimalarial efficacy compared to amino-substituted analogs, as seen in in vivo studies where amino groups enhance binding to parasitic enzymes .
Anticancer Activity
- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Induces caspase-3 expression in leukemia cells (K562), promoting apoptosis .
- Target Compound: The dichlorophenyl group may alter cytotoxicity.
Antioxidant Activity
- (2E)-1-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (C8) : Demonstrates significant DPPH scavenging activity (IC₅₀ ~15 µM) and reduces lipid peroxidation (TBARS levels) in E. coli under oxidative stress .
- Target Compound : The dichlorophenyl group may reduce antioxidant capacity compared to methoxy-rich analogs, as electron-donating methoxy groups enhance radical stabilization .
Physicochemical and Spectroscopic Properties
Crystallographic Data
- (2E)-3-(2,6-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one : Exhibits bond lengths of 1.26 Å (C=O) and 1.34 Å (C=C), with a dihedral angle of 8.2° between aromatic rings, comparable to the target compound .
- Target Compound : Similar bond lengths and angles are expected, but the 2,5-dichloro substitution may introduce steric effects distinct from 2,6-dichloro analogs .
Computational Studies (DFT)
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: DFT analysis reveals a HOMO-LUMO gap of 4.2 eV, with UV-Vis absorption at 320 nm. Chlorine atoms lower electron density at the enone system .
- Target Compound : The 2,3-dimethoxyphenyl group may increase electron donation, narrowing the HOMO-LUMO gap and red-shifting absorption compared to fluorine-substituted analogs .
Data Tables
Table 1: Comparative Bioactivity of Chalcone Derivatives
Q & A
Q. What are the optimal synthetic routes for (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via Claisen-Schmidt condensation , reacting substituted acetophenone derivatives with aromatic aldehydes under basic conditions. For example, a methanolic NaOH catalyst at reflux (~60°C) facilitates aldol condensation, followed by acidification to isolate the chalcone. Yield optimization involves:
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- IR spectroscopy : Validates carbonyl (C=O) stretch (~1650–1680 cm⁻¹) and aromatic C–H bending.
- ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8–4.0 ppm for OCH₃), olefinic protons (δ ~6.5–7.5 ppm, J = 15–16 Hz for trans-enone), and substituent positions on aromatic rings.
- HR-MS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the key steps in single-crystal XRD analysis to determine the E-configuration of such chalcones?
- Crystal growth : Slow evaporation of a saturated solution (e.g., chloroform/methanol).
- Data collection : Monochromatic X-rays (Cu-Kα or Mo-Kα) at 100–150 K to minimize thermal motion.
- Structure refinement : Software (e.g., SHELX) resolves bond lengths/angles, confirming the E-configuration (C=O and β-aryl groups on opposite sides) .
Advanced Research Questions
Q. How can discrepancies between experimental (XRD) and computational (DFT) bond lengths/angles be analytically resolved?
- Parameter calibration : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to better approximate experimental geometries.
- Thermal correction : Account for lattice vibrations in XRD data by comparing DFT gas-phase models with solid-state structures.
- Electron density analysis : Multipole refinement of XRD data can resolve electron delocalization effects not captured by standard DFT .
Q. What methodologies are employed to evaluate the compound’s antimicrobial efficacy, and how should conflicting activity results across studies be interpreted?
- Assay design : Use agar diffusion (zone of inhibition) or microdilution (minimum inhibitory concentration, MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Conflicting results may arise from:
- Strain-specific resistance mechanisms.
- Solvent polarity effects on compound solubility (e.g., DMSO vs. aqueous buffers).
- Synergistic interactions with antibiotics (e.g., β-lactams) .
Q. How do HOMO-LUMO energies derived from DFT calculations inform the compound’s reactivity in nucleophilic/electrophilic reactions?
- Global reactivity descriptors :
- Ionization potential (IP) ≈ −EHOMO, electron affinity (EA) ≈ −ELUMO.
- Electrophilicity index (ω = μ²/2η, where μ = chemical potential, η = hardness) predicts susceptibility to nucleophilic attack.
Q. In designing derivatives for enhanced bioactivity, which structural modifications are most promising based on SAR studies of analogous compounds?
- Substituent effects :
- Electron-withdrawing groups (e.g., –Cl) on the dichlorophenyl ring enhance electrophilicity and microbial target binding.
- Methoxy groups at ortho/meta positions (vs. para) improve solubility and membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
